N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxine core linked via a methyl group to a 1,2,4-oxadiazole ring substituted at the 3-position with oxan-4-yl (tetrahydropyran-4-yl). Its synthesis likely involves coupling a preformed oxadiazole-chloromethyl intermediate with a benzodioxine-carboxylic acid derivative under basic conditions, as seen in analogous reactions .
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-17(12-2-1-3-13-15(12)24-9-8-23-13)18-10-14-19-16(20-25-14)11-4-6-22-7-5-11/h1-3,11H,4-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUGWWJHYZCCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl derivative, followed by the formation of the 1,2,4-oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with the dihydrobenzo[b][1,4]dioxine-5-carboxamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential as a therapeutic agent in drug development
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Variations
a) Benzoxazine vs. Benzodioxine Derivatives
Compounds like those in replace the benzodioxine with a 3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazine core. The oxazine ring introduces a ketone group, altering electronic properties and reducing hydrogen-bonding capacity compared to the benzodioxine carboxamide .
b) Oxadiazole Substituents
Linker and Functional Group Modifications
a) Carboxamide vs. Acetate Esters
The target compound’s carboxamide group (–6) contrasts with acetate esters in . Carboxamides improve metabolic stability and hydrogen-bonding interactions compared to esters, which are prone to hydrolysis .
b) Sulfamoyl and Isoxazole Modifications
This differs from the target compound’s oxadiazole-methyl-benzodioxine architecture, which prioritizes balanced lipophilicity .
Key Reactions
- Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., using Cs₂CO₃ in DMF, as in ) is common for oxadiazole synthesis .
- Coupling Reactions : Nucleophilic substitution (e.g., chloromethyl-oxadiazole with benzodioxine-carboxamide) under mild conditions (room temperature, 16–18 hours) is critical for yield optimization .
Pharmacological and Physicochemical Properties
Bioactivity Trends
- Antimicrobial Potential: Oxadiazole-containing compounds (e.g., ) show activity against enteric pathogens. The oxan-4-yl group may enhance gastrointestinal tract retention due to moderate hydrophobicity .
- Protein Degradation : ’s benzodioxine carboxamide derivatives demonstrate utility in targeted protein degradation, suggesting the target compound could share similar proteasome-interaction capabilities .
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a benzodioxine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure suggests various pharmacophoric properties that could influence its biological activity. The presence of the oxadiazole ring is particularly notable due to its association with a wide range of biological activities.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles possess antibacterial and antifungal activities. The mechanism often involves inhibition of critical biosynthetic pathways in microorganisms.
| Activity Type | Mechanism | References |
|---|---|---|
| Antibacterial | Inhibition of fatty acid synthesis | |
| Antifungal | Disruption of cell wall synthesis | |
| Antitubercular | Inhibition of mycobacterial enzymes |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study on related oxadiazole derivatives demonstrated promising results against several cancer cell lines, indicating that modifications in the oxadiazole structure can enhance cytotoxicity.
Case Studies
- Antimicrobial Efficacy : A study by Dhumal et al. (2016) explored the antimicrobial activity of oxadiazole derivatives against Mycobacterium tuberculosis. The most active compounds exhibited MIC values in the low micromolar range, showcasing their potential as antitubercular agents .
- Anticancer Activity : Research conducted by Salama et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives and tested them against various cancer cell lines. Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating strong anticancer potential .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The oxadiazole ring may interact with key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
